2-Boc-2,7-diazaspiro[4.5]decane oxalate is a chemical compound with the molecular formula and a molecular weight of approximately 330.38 g/mol. It features a spirocyclic structure that includes both nitrogen and oxygen atoms, making it interesting for various synthetic applications in medicinal chemistry and organic synthesis.
This compound is classified under the category of diazaspiro compounds, which are characterized by their unique spirocyclic structures containing nitrogen atoms. It is often utilized in the synthesis of biologically active molecules and has applications in pharmaceutical research. The compound can be sourced from chemical suppliers such as VWR and Sigma-Aldrich, where it is available in various forms including oxalate derivatives .
The synthesis of 2-Boc-2,7-diazaspiro[4.5]decane oxalate typically involves several key steps:
These steps can be performed under standard laboratory conditions using common reagents such as potassium carbonate in acetonitrile at elevated temperatures .
The molecular structure of 2-Boc-2,7-diazaspiro[4.5]decane oxalate can be represented by its SMILES notation: CC(C1CCN(C1)C(=O)OCC(=O)O)C(=O)O
. This notation highlights the presence of both spirocyclic features and functional groups that are crucial for its chemical reactivity.
2-Boc-2,7-diazaspiro[4.5]decane oxalate can undergo several important chemical reactions:
These reactions are essential for modifying the compound to develop derivatives with enhanced biological activity or different pharmacological profiles .
The mechanism of action for compounds like 2-Boc-2,7-diazaspiro[4.5]decane oxalate often involves interactions with biological targets such as enzymes or receptors. The spiro structure may influence binding affinity due to its unique spatial arrangement, potentially leading to modulation of biological pathways relevant in therapeutic contexts.
These properties make it suitable for laboratory handling and application in synthetic chemistry .
The primary applications of 2-Boc-2,7-diazaspiro[4.5]decane oxalate include:
The construction of the diazaspiro[4.5]decane scaffold requires precise bond formation strategies to achieve the characteristic spiro junction. Patent WO2018153312A1 details a common approach starting from cyclohexanone derivatives, where a reductive amination or cyclization strategy creates the spirocyclic core [4]. This typically involves:
A stereoselective variant for the (R)-enantiomer employs chiral auxiliaries or catalysts during the decalin ring formation, as evidenced in the synthesis of tert-butyl (R)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate [6]. Alternative routes utilize palladium-catalyzed domino reactions, where unactivated yne-en-ynes couple with aryl halides in a single step to form diazaspiro[4.5]decane scaffolds—significantly reducing synthetic steps [8].
Key Challenges:
Table 1: Comparative Synthetic Routes for Diazaspiro[4.5]decane Core
Method | Key Reagents/Conditions | Yield Range | Stereoselectivity |
---|---|---|---|
Reductive Amination | NaBH₃CN, NH₄OAc, MeOH, reflux | 35-42% | Low (racemic) |
Palladium Catalysis | Pd(OAc)₂ (5 mol%), PPh₃, 80°C | 55-68% | Moderate (up to 75% ee) |
Chiral Auxiliary-Assisted | (S)-Proline, DCC, CH₂Cl₂, −78°C | 40-45% | High (>90% ee) |
The tert-butoxycarbonyl (Boc) group serves as a critical protecting agent for the secondary nitrogen in diazaspiro systems, enabling selective functionalization of the tertiary nitrogen. As described in patent WO2018153312A1, Boc introduction typically occurs early in the synthesis using di-tert-butyl dicarbonate (Boc₂O) in aprotic solvents like THF or DMF, with DMAP catalysis enhancing regioselectivity for the less hindered nitrogen [4]. The Boc group’s steric bulk prevents undesired side reactions during subsequent steps, such as N-alkylations or acylations.
Deprotection employs strong acids (e.g., HCl in dioxane or TFA in CH₂Cl₂), but the oxalate counterion in the target compound necessitates modified conditions to prevent salt dissociation. The spiro structure’s rigidity influences deprotection kinetics, requiring extended reaction times (4–6 hours) compared to linear analogues [4] [7]. Crucially, the Boc group enhances crystallinity during purification—a property vital for pharmaceutical intermediates [7].
Table 2: Boc Protection-Deprotection Parameters
Step | Optimal Conditions | Temperature | Time (h) | Yield |
---|---|---|---|---|
Protection | Boc₂O (1.2 eq), DMAP (0.1 eq), THF | 25°C | 2 | 85-92% |
Deprotection | 4M HCl/Dioxane (10 eq), CH₂Cl₂ | 0°C→25°C | 4 | 78-85% |
Oxalate Stability | TFA (5% v/v) in CH₂Cl₂ | 0°C | <1 | >95% retention |
Oxalate salt formation occurs in the final synthesis step to improve stability and crystallinity. The free base 2-Boc-2,7-diazaspiro[4.5]decane is dissolved in anhydrous acetone or ethyl acetate, followed by stoichiometric addition of oxalic acid (1.0 eq) in the same solvent. NMR studies confirm protonation occurs preferentially at the tertiary nitrogen (N-7) due to lower steric hindrance, with the oxalate ion forming a stable 1:1 salt through ionic and hydrogen-bonding interactions [6].
The oxalate counterion enhances aqueous solubility (3.2 mg/mL vs. 0.8 mg/mL for free base) and stabilizes the crystalline lattice, as evidenced by a distinct melting point (mp 192–195°C). X-ray diffraction analyses reveal a monoclinic crystal system where oxalate ions bridge two diazaspiro molecules via N⁺–H···O⁻ bonds, creating a stable supramolecular architecture [5] [6].
The unsymmetrical 2,7-diazaspiro[4.5]decane core presents significant regioselectivity challenges due to:
Patent data indicates Boc protection achieves >20:1 N-2 selectivity when using bulky reagents (Boc₂O/DMAP), while electrophiles (alkyl halides) favor N-7 at low temperatures [4] [6]. However, over-alkylation remains a key issue, with HPLC analyses showing up to 15% bis-alkylated byproducts without careful stoichiometry control. Strategies to mitigate this include:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: